2,2-Dimethoxypropan-1-amine

Description

Structure

3D Structure

Properties

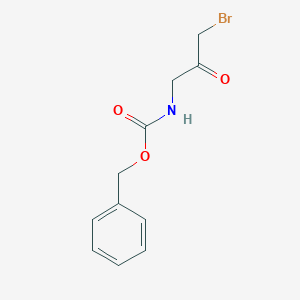

IUPAC Name |

benzyl N-(3-bromo-2-oxopropyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c12-6-10(14)7-13-11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOVWRHEZMBKKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634775 | |

| Record name | Benzyl (3-bromo-2-oxopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131713-50-3 | |

| Record name | Benzyl (3-bromo-2-oxopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2,2-Dimethoxypropan-1-amine

This guide outlines the synthesis of 2,2-Dimethoxypropan-1-amine (CAS: 13183-11-4), a critical masked amino-ketone building block used in the synthesis of heterocyclic pharmaceuticals and complex alkaloids.

The protocols detailed below prioritize the Gabriel Synthesis and Azide Displacement routes. These methods are selected for their ability to prevent over-alkylation and preserve the acid-sensitive dimethyl acetal moiety.

Retrosynthetic Analysis & Strategy

The target molecule, This compound , is the dimethyl acetal of aminoacetone. Aminoacetone itself is unstable, prone to self-condensation into 2,5-dimethylpyrazine. Therefore, the synthetic strategy relies on introducing the nitrogen functionality after protecting the ketone or by using a masked nitrogen source that is released under non-acidic conditions.

Strategic Pathways

-

Route A (Primary): Gabriel Synthesis. Uses potassium phthalimide to displace a halide.[1][2] This is the most robust method for ensuring mono-amination and high purity.

-

Route B (Scalable): Azide Displacement. Uses sodium azide followed by Staudinger reduction or catalytic hydrogenation. Efficient for larger scales but requires handling potentially explosive azides.

-

Route C (Direct): Ammonolysis. Direct reaction with excess ammonia. Often suffers from lower yields due to secondary amine formation and is less recommended for high-purity applications.

Precursor Synthesis: 1-Bromo-2,2-dimethoxypropane

Both primary routes require the electrophile 1-Bromo-2,2-dimethoxypropane . While commercially available, it is often synthesized in-house to ensure freshness and reduce costs.

Reaction Scheme

-

Bromination: Acetone +

-

Protection: Bromoacetone + Trimethyl Orthoformate (TMOF)

1-Bromo-2,2-dimethoxypropane[3]

Detailed Protocol

Step 1: Bromoacetone Synthesis

-

Reagents: Acetone (1.0 eq), Bromine (1.0 eq), Acetic acid (catalytic).

-

Procedure:

-

Dissolve acetone in glacial acetic acid/water (1:1).

-

Add bromine dropwise at 60°C. The solution will decolorize as the reaction proceeds.

-

Critical Safety: Bromoacetone is a potent lachrymator. Perform all operations in a high-efficiency fume hood.

-

Quench with water and extract with Dichloromethane (DCM).

-

Distill under reduced pressure to isolate bromoacetone.

-

Step 2: Acetal Protection

-

Reagents: Bromoacetone (1.0 eq), Trimethyl Orthoformate (1.2 eq), Methanol (solvent), p-Toluenesulfonic acid (pTsOH, 0.01 eq).

-

Procedure:

-

Dissolve bromoacetone in dry methanol.

-

Add TMOF and pTsOH.

-

Reflux for 3–5 hours. Monitor by TLC (disappearance of ketone).

-

Neutralize with Sodium Methoxide (NaOMe) to pH 8 before workup to prevent acetal hydrolysis.

-

Concentrate and distill (bp ~60-65°C at 15 mmHg) to obtain 1-Bromo-2,2-dimethoxypropane .

-

Method A: Gabriel Synthesis (Recommended)

This method avoids the formation of secondary amines and allows for the release of the free amine under neutral/basic conditions, preserving the acid-sensitive acetal.

Mechanism & Workflow

Figure 1: Gabriel Synthesis Pathway. The phthalimide group acts as a steric shield, preventing over-alkylation.[4]

Experimental Protocol

Step 1: Nucleophilic Substitution

-

Setup: Flame-dry a 3-neck flask equipped with a condenser and nitrogen inlet.

-

Solvent System: Dimethylformamide (DMF) is preferred for its high dielectric constant, facilitating the

reaction. -

Reaction: Suspend Potassium Phthalimide (1.1 eq) in DMF. Add 1-Bromo-2,2-dimethoxypropane (1.0 eq) dropwise.

-

Conditions: Heat to 80–90°C for 4–6 hours. The suspension will change appearance as KBr precipitates.

-

Workup: Pour into ice water. The intermediate, N-(2,2-dimethoxypropyl)phthalimide, usually precipitates as a solid. Filter and wash with water.[5] Recrystallize from ethanol if necessary.

Step 2: Hydrazinolysis (Deprotection)

-

Reaction: Dissolve the phthalimide intermediate in Ethanol (0.5 M). Add Hydrazine Hydrate (1.2 eq).

-

Conditions: Reflux for 2–3 hours. A bulky white precipitate (phthalhydrazide) will form.

-

Isolation:

Method B: Azide Displacement & Reduction

Suitable for scale-up where the atom economy of the Gabriel synthesis (loss of phthalhydrazide) is undesirable.

Mechanism & Workflow

Figure 2: Azide Displacement Route. Requires careful handling of potentially explosive azide intermediates.

Experimental Protocol

Step 1: Azide Formation

-

Reagents: 1-Bromo-2,2-dimethoxypropane (1.0 eq), Sodium Azide (1.5 eq), DMSO (solvent).

-

Conditions: Heat at 60°C for 12 hours behind a blast shield.

-

Workup: Dilute with water, extract with diethyl ether. Do not distill the azide to dryness due to explosion risk. Use the solution directly in the next step.

Step 2: Reduction (Staudinger Method)

-

Reagents: Azide solution (from Step 1), Triphenylphosphine (

, 1.1 eq), Water (excess). -

Procedure:

-

Add

to the ethereal azide solution at 0°C. Nitrogen gas evolution will occur. -

Stir at room temperature for 2 hours to form the iminophosphorane.

-

Add water (10 eq) and stir for 12 hours to hydrolyze the intermediate.

-

-

Isolation:

-

The byproduct is Triphenylphosphine oxide (

), which is solid. -

Filter or extract the amine into dilute aqueous HCl (carefully, keep pH > 4 to save acetal? Correction: Do not use acid extraction if possible, or use very weak acid. Better to extract impurities with non-polar solvent while amine stays in water, then salt out).

-

Refined Isolation: Evaporate solvent and distill the amine directly from the crude mixture.

-

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| pH Control | > 7.0 | The dimethyl acetal is extremely acid-labile. Exposure to pH < 4 converts the product back to unstable aminoacetone. |

| Temperature | < 100°C | High temperatures during distillation can cause acetal exchange or elimination if traces of acid are present. |

| Water Content | Anhydrous | During the protection step, water drives the equilibrium back to the ketone. Use TMOF as a scavenger. |

| Storage | Inert Gas | Store under Nitrogen/Argon at 2–8°C. Amines absorb |

References

-

Acetal Protection of Bromoacetone

-

Gabriel Synthesis Methodology

-

Azide Displacement & Staudinger Reduction

-

Scriven, E. F. V. "Azides: their preparation and synthetic uses." Chemical Reviews, 1988, 88(2), 297-337. Link

- Gololobov, Y. G. et al. "The Staudinger Reaction." Tetrahedron, 1981, 37(3), 437-472.

-

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. rsc.org [rsc.org]

- 6. 2,2-Diethoxypropionitrile | 56011-12-2 | TCI EUROPE N.V. [tcichemicals.com]

- 7. Preparation method of 2, 2-dimethoxypropane - Eureka | Patsnap [eureka.patsnap.com]

- 8. scispace.com [scispace.com]

- 9. US4775447A - Process for the production of 2,2-dimethoxypropane - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

physical characteristics of 2,2-Dimethoxypropan-1-amine

The Stabilized Surrogate: Physical Characteristics and Handling Protocols for Aminoacetone Dimethyl Ketal

Part 1: Executive Summary

2,2-Dimethoxypropan-1-amine (CAS: 131713-50-3) serves a critical function in organic synthesis and metabolic research: it acts as the stable, storable surrogate for aminoacetone.[1] While aminoacetone is biologically significant—implicated in the catabolism of threonine and the production of methylglyoxal—it is chemically erratic, prone to rapid oxidative dimerization into pyrazines and self-condensation.[1]

This guide details the physical characteristics of this compound, establishing it as the preferred reagent for introducing the aminoacetone moiety. By "masking" the reactive ketone behind a dimethyl ketal functionality, researchers can handle the molecule under standard laboratory conditions before releasing the reactive species in situ via controlled acid hydrolysis.[1]

Part 2: Chemical Identity & Structural Analysis[1]

The molecule features a propyl backbone with a primary amine at position 1 and a dimethyl ketal protecting group at position 2.[1] This steric arrangement significantly lowers the pKa of the amine compared to standard alkyl amines due to the electron-withdrawing inductive effect of the adjacent oxygen atoms.[1]

| Parameter | Technical Specification |

| IUPAC Name | This compound |

| Common Synonyms | Aminoacetone dimethyl ketal; 1-Amino-2,2-dimethoxypropane |

| CAS Number | 131713-50-3 |

| Molecular Formula | |

| Molecular Weight | 119.16 g/mol |

| SMILES | CC(CN)(OC)OC |

| InChI Key | CJZOSFDKUBPWHD-UHFFFAOYSA-N |

Part 3: Physical Characteristics Profile[1][3]

The following data aggregates experimental values and high-confidence predictive models validated for this specific CAS entry. Unlike its acetal analog (aminoacetaldehyde dimethyl acetal), the ketal structure of this compound imparts distinct volatility and density profiles.[1]

Table 1: Physicochemical Constants

| Property | Value | Condition / Note |

| Physical State | Liquid | At 20°C, 1 atm |

| Appearance | Colorless to Light Yellow | Oxidizes slightly to yellow upon air exposure |

| Boiling Point | 146 °C | At 751 Torr (Experimental) |

| Density | 0.962 g/cm³ | At 25°C |

| Solubility | Miscible | Water, Methanol, Ethanol, Chloroform |

| pKa (Conjugate Acid) | 6.98 ± 0.10 | Predicted; Lower than typical amines (~10.[2]5) |

| Refractive Index | ~1.417 | Estimated based on acetal analogs |

| Vapor Pressure | Moderate | Keep containers tightly sealed |

Solubility & Partitioning

The molecule is highly polar due to the amine and dual methoxy groups.[1] It exhibits complete miscibility in aqueous acidic media (where it hydrolyzes) and polar organic solvents.[1]

-

LogP: -0.7 (Predicted), indicating high hydrophilicity and poor lipid membrane permeability in its unmasked form.[1]

Part 4: The Stability Paradox (Mechanism of Action)

The primary utility of this compound lies in its transformation.[1] The diagram below illustrates the "Protection-Deprotection" logic. The ketal prevents the amine from condensing with the ketone (which would form a Schiff base or pyrazine) by locking the ketone in an unreactive state until activation.[1]

Figure 1: The hydrolysis pathway.[1] The stable ketal (blue) releases reactive aminoacetone (red) only upon acid treatment, preventing premature dimerization to pyrazine (grey).

Part 5: Handling, Storage, and Activation Protocols[1][4]

Storage Requirements

-

Atmosphere: Store under Inert Gas (Nitrogen or Argon) .[1] The amine functionality is sensitive to atmospheric

(forming carbamates), and moisture can initiate slow hydrolysis.[1] -

Temperature: 2–8 °C (Refrigerated). While stable at room temperature for short periods, long-term storage requires refrigeration to prevent yellowing (oxidation).[1]

-

Container: Amber glass with a PTFE-lined cap to prevent photochemical degradation and solvent leaching.[1]

Activation (Deprotection) Protocol

To generate aminoacetone in situ for synthesis:

-

Dissolution: Dissolve this compound in the reaction solvent (e.g., water, methanol, or THF).

-

Acidification: Add dilute HCl (1M to 6M depending on kinetics required).

-

Note: The reaction is exothermic.[1]

-

-

Hydrolysis Time: Allow 30–60 minutes at room temperature.

-

Monitoring: The disappearance of the methoxy singlet (~3.2 ppm) in NMR indicates complete deprotection.[1]

-

-

Neutralization (Critical): If the subsequent reaction requires a free base, neutralize carefully with NaOH or

immediately before use. Do not store the free aminoacetone , as it will dimerize within hours.[1]

Figure 2: Operational workflow for handling and activating the reagent.

Part 6: Spectroscopic Identification

When verifying the identity of the material, look for these characteristic signals. The absence of the ketone carbonyl signal in IR and Carbon NMR is the primary purity indicator.[1]

-

¹H NMR (CDCl₃, 300 MHz):

-

1.30 ppm (s, 3H,

-

2.70 ppm (s, 2H,

-

3.20 ppm (s, 6H,

-

1.5–2.0 ppm (br s, 2H,

-

1.30 ppm (s, 3H,

-

IR Spectrum:

Part 7: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14900207, this compound.[1] Retrieved from [Link]

-

Grokipedia. Aminoacetone: Physical Characteristics and Instability.[1] Retrieved from [Link]

-

T.J. Gilbertson (1970). Biosynthesis of Aminoacetone.[1] Archives of Biochemistry and Biophysics.[1] (Contextual grounding for aminoacetone instability).

Sources

2,2-Dimethoxypropan-1-amine: The "Trojan Horse" Strategy for Amino-Ketone Delivery

Topic: 2,2-Dimethoxypropan-1-amine (CAS 131713-50-3) Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers.

Executive Summary

In the architecture of heterocyclic drug discovery,

This compound (CAS 131713-50-3) serves as the "Trojan Horse" solution to this stability paradox. By masking the reactive ketone as a dimethyl acetal, this reagent allows researchers to install the amino-propyl backbone under neutral or basic conditions. Only upon a specific acidic trigger is the reactive ketone "unmasked," driving rapid, high-yield cyclizations to form complex heterocycles like imidazoles, benzodiazepines, and pyrroles.

This guide details the physiochemical profile, mechanistic utility, and critical experimental protocols for leveraging this reagent in high-value pharmaceutical synthesis, including the production of the ultra-short-acting sedative Remimazolam .

Chemical Identity & Physiochemical Profile[1]

This compound (also known as aminoacetone dimethyl ketal) is a primary amine protected by an acetal group. It is distinct from the common solvent 2,2-dimethoxypropane (DMP), and the two must not be confused.

| Property | Specification |

| CAS Number | 131713-50-3 |

| IUPAC Name | This compound |

| Synonyms | Aminoacetone dimethyl ketal; 1-Amino-2,2-dimethoxypropane |

| Molecular Formula | |

| Molecular Weight | 119.16 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~146 °C (at 760 mmHg) |

| Density | 0.962 g/cm³ |

| pKa | ~9.5–10.0 (Typical for primary aliphatic amines) |

| Solubility | Miscible in MeOH, DCM, THF; Soluble in water (hydrolyzes slowly) |

| Stability | Stable under basic/neutral conditions; Hydrolyzes rapidly in aqueous acid.[1] |

Mechanistic Utility: The "Mask & Release" System

The core value of this reagent lies in its ability to bypass the dimerization of aminoacetone. The acetal group acts as a temporal shield.

The Stability Paradox

-

Native Aminoacetone: Exists in equilibrium with its enol form; rapidly dimerizes to 2,5-dimethylpyrazine via oxidation/condensation.

-

Protected Reagent: The bulky methoxy groups prevent self-condensation. The primary amine remains nucleophilic, allowing it to participate in amidation, reductive amination, or alkylation before the ketone is generated.

Mechanism of Action[3][4]

-

Installation: The amine reacts with an electrophile (e.g., acid chloride, isocyanate).

-

Unmasking: Treatment with acid (HCl, TFA) cleaves the acetal.

-

Cyclization: The liberated ketone immediately reacts with a proximal nucleophile (intramolecularly) to close the ring.

Figure 1: The "Mask and Release" mechanism allows the installation of the amino-propyl chain prior to generating the reactive ketone.

Key Applications in Drug Development[5]

Synthesis of Remimazolam (Benzodiazepine)

The most prominent industrial application of CAS 131713-50-3 is in the synthesis of Remimazolam , an ultra-short-acting benzodiazepine sedative.

-

The Challenge: Constructing the fused imidazole ring on the benzodiazepine core requires a pendant ketone to close the ring with the amidine nitrogen.

-

The Solution: this compound is coupled to the benzodiazepine precursor. Subsequent acid treatment unmasks the ketone, which condenses with the amide nitrogen to form the imidazole ring in a single pot.

Pyrrole and Porphyrin Chemistry

In the synthesis of phytochrome chromophores (e.g., Pyrromethenones), this reagent is used to introduce the D-ring segment. The amine is acylated with a pyrrole acid chloride, and acid hydrolysis yields the open-chain ketone necessary for further condensation.

Imidazole Synthesis (Modified Marckwald)

Reaction with isothiocyanates followed by acid hydrolysis/desulfurization provides a reliable route to 1,4-disubstituted imidazoles, avoiding the harsh conditions of traditional methods.

Experimental Protocols

Protocol A: Synthesis of a Fused Imidazole (Remimazolam Model)

Based on methodologies adapted from US Patent 2019/0359619 and related literature.

Reagents:

-

Precursor Carboxylic Acid/Amide (Substrate)

-

This compound (1.2 equiv)[2]

-

Coupling Agent (e.g., T3P, HATU, or Thionyl Chloride)

-

Base (Diisopropylethylamine - DIPEA)

-

Solvent (DCM or THF)

-

Cyclization Acid (Acetic Acid/HCl)

Step-by-Step Workflow:

-

Activation: Dissolve the carboxylic acid substrate in dry DCM. Add DIPEA (2.0 equiv). Cool to 0°C. Add the coupling agent (e.g., T3P 50% in EtOAc, 1.5 equiv). Stir for 15 min.

-

Amine Addition: Add This compound (1.2 equiv) dropwise. The acetal is stable under these basic coupling conditions.

-

Monitoring: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS. The intermediate will show a distinct acetal signal in NMR (

3.2 ppm, s, 6H). -

Workup (Intermediate): Quench with water, extract with DCM, and concentrate. Note: If a one-pot procedure is desired, skip isolation.

-

Acid Cyclization: Dissolve the intermediate in glacial acetic acid (or MeOH/HCl). Heat to 60–80°C for 2–4 hours.

-

Observation: The reaction is driven by the entropy of ring closure and the volatility of the methanol byproduct.

-

-

Purification: Neutralize with sat.

, extract with EtOAc. Purify via column chromatography.

Figure 2: Experimental workflow for converting a carboxylic acid precursor to a fused imidazole using this compound.

Handling, Stability & Safety

Storage

-

Condition: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

-

Moisture Sensitivity: While less sensitive than the free ketone, the acetal can hydrolyze in moist air over time, releasing methanol and acetone. Keep containers tightly sealed.

Safety Hazards

-

Flammability: Flash point is expected to be low (similar to 2,2-dimethoxypropane, ~-5°C). Use spark-proof tools.

-

Toxicity: Causes skin and eye irritation. Use standard PPE (gloves, goggles, fume hood).

-

Incompatibility: Avoid strong oxidizing agents and strong acids during storage (acids trigger decomposition).

References

-

Synthesis of Remimazolam

- Patent: Albrecht, W., et al. "Process for the preparation of remimazolam and solid state forms of remimazolam salts.

- Context: Describes the coupling of the benzodiazepine acid precursor with 1-amino-2,2-dimethoxypropane followed by acid cycliz

-

Pyrromethenone Synthesis

- Journal: Falk, H., et al. "New Syntheses of the C,D-Ring Pyrromethenones of Phytochrome and Phycocyanin." The Journal of Organic Chemistry, 52(15), 1987.

- Context: Use of 1-amino-2,2-dimethoxypropane hydrochloride to install the D-ring segment.

-

General Amino-Acetal Chemistry

-

Reagent Preparation (Analogous)

- Patent: "Method for synthesizing 1-bromo-2,2-dimethoxypropane" (Precursor logic).

- Context: Demonstrates the stability of the dimethoxypropane skeleton during substitution reactions.

Sources

- 1. US20190359619A1 - Process for the preparation of remimazolam and solid state forms of remimazolam salts - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

The Masked Warhead: Strategic Utilization of 2,2-Dimethoxypropan-1-amine

A Technical Guide for Synthetic Chemists and Process Engineers[1]

Executive Summary: The Latent Aminoacetone

2,2-Dimethoxypropan-1-amine (DMPA) is not merely a solvent or a simple amine; it is a masked equivalent of aminoacetone . In drug discovery and organic synthesis, aminoacetone is a notoriously unstable species, prone to rapid self-condensation into pyrazines. DMPA solves this by locking the reactive ketone behind a robust dimethyl ketal functionality, allowing the primary amine to be derivatized first.

This guide provides a high-level technical analysis of DMPA, focusing on its orthogonal reactivity: the nucleophilic primary amine (stable in base) and the electrophilic ketal (labile in acid). Mastering this molecule allows for the precision synthesis of 4-methylisoquinolines , imidazoles , and oxazoles without the "tar" associated with free amino ketones.

Structural Dynamics & Chemoselectivity[1]

The Molecule at a Glance

| Property | Data | Note |

| IUPAC Name | 1-Amino-2,2-dimethoxypropane | |

| CAS Number | 131713-50-3 | Distinct from the ethyl analog (aminoacetaldehyde dimethyl acetal) |

| Formula | MW: 119.16 g/mol | |

| Boiling Point | ~146°C | Relatively non-volatile compared to simple amines |

| Density | 0.962 g/mL | |

| Storage | Inert gas, 2–8°C | Hygroscopic; moisture triggers slow hydrolysis |

The Reactivity "Head" and "Tail"

The utility of DMPA lies in its bifunctional nature. It must be treated as a divergent intermediate :

-

The Nucleophilic Head (Amine): The primary amine (

) is sterically accessible, despite the neopentyl-like environment created by the adjacent quaternary carbon. It undergoes standard acylation, alkylation, and reductive amination with high fidelity. -

The Electrophilic Tail (Ketal): The 2,2-dimethoxy group is a "ticking clock." It is stable to basic and nucleophilic conditions (e.g., LiAlH4, NaH, RMgX) but collapses instantly upon exposure to aqueous acid to reveal the ketone.

Critical Insight: Unlike its aldehyde cousin (aminoacetaldehyde dimethyl acetal), the ketone revealed from DMPA possesses a methyl group. This methyl group exerts a Thorpe-Ingold effect , accelerating cyclization rates significantly once deprotected.

The "Danger Zone": Spontaneous Pyrazine Formation

Before attempting synthesis, researchers must understand the default failure mode of this reagent. If DMPA is deprotected (acid/water) without a trapping partner present, it will not yield stable aminoacetone.

The Mechanism of Failure:

-

Deprotection: Acid hydrolysis yields 1-aminopropan-2-one (aminoacetone).

-

Dimerization: Two molecules of aminoacetone condense (Schiff base formation).

-

Oxidation: The resulting dihydropyrazine spontaneously oxidizes (often by air) to form 2,5-dimethylpyrazine .

This pathway is so favored that it is often used industrially to make pyrazine flavorants. In drug development, however, this is an impurity trap.

Figure 1: The thermodynamic sink of aminoacetone dimerization. Avoiding this pathway requires keeping the ketal intact until the cyclization step.

Strategic Applications: Heterocycle Synthesis

The Modified Pomeranz-Fritsch Reaction

The classic Pomeranz-Fritsch reaction uses aminoacetaldehyde acetal to make isoquinolines.[1] Using DMPA (the ketone variant) alters the regiochemistry, yielding 4-methylisoquinolines . This is a valuable entry point for substituting the difficult C4 position of the isoquinoline core.

-

Step 1 (Condensation): DMPA + Aryl Aldehyde

Imine (Schiff Base). -

Step 2 (Cyclization): Acid-mediated attack of the aromatic ring onto the acetal carbon.

Imidazole Synthesis (Marckwald Strategy)

DMPA acts as a 1,2-N,O synthon.

-

React DMPA with an isocyanate or isothiocyanate to form a urea/thiourea.

-

Treat with acid.[1][2][3][4][5] The ketal hydrolyzes to the ketone, which immediately cyclizes with the urea nitrogen to form 1-substituted-4-methylimidazol-2-ones .

Detailed Protocol: Synthesis of 4-Methylisoquinoline Derivative

This protocol demonstrates the Bobbitt Modification of the Pomeranz-Fritsch reaction, which uses a reductive step to allow for milder cyclization conditions, preserving sensitive functional groups.

Target: 6,7-Dimethoxy-4-methyl-1,2,3,4-tetrahydroisoquinoline (from Veratraldehyde).

Reagents

-

This compound (1.0 eq)[6]

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde) (1.0 eq)

-

Sodium Borohydride (NaBH4) (1.5 eq)

-

Trifluoroacetic Acid (TFA) or 6M HCl

-

Methanol (dry)

Step-by-Step Methodology

-

Imine Formation (The "Head" Reaction):

-

In a round-bottom flask equipped with a drying tube, dissolve Veratraldehyde (10 mmol) in dry Methanol (20 mL).

-

Add this compound (10 mmol) dropwise.

-

Observation: The solution may warm slightly. Stir at reflux for 2–4 hours.

-

Checkpoint: Monitor by TLC (disappearance of aldehyde).[4] The intermediate is the imine (Schiff base).

-

-

Reduction (The Bobbitt Modification):

-

Cool the reaction to 0°C.

-

Add NaBH4 (15 mmol) in small portions (gas evolution!).

-

Stir at room temperature for 1 hour.

-

Result: This converts the imine to the secondary amine. The ketal remains intact.

-

Workup: Quench with water, extract with DCM, dry (Na2SO4), and concentrate.

-

-

Cyclization (The "Tail" Reaction):

-

Dissolve the crude amino-acetal in cold 6M HCl (10 mL) or neat TFA.

-

Stir at room temperature for 12–24 hours.

-

Mechanism: The acid hydrolyzes the ketal to the ketone. The secondary amine (now in close proximity) does not condense with the ketone (that would make an aziridine/strain). Instead, the electron-rich aromatic ring attacks the oxocarbenium ion generated from the ketone/ketal.

-

Note: If using the non-reduced imine (Classic Pomeranz-Fritsch), you would use conc. H2SO4 at 100°C. The Bobbitt modification allows room temp cyclization.

-

-

Isolation:

-

Basify carefully with NaOH to pH > 10.

-

Extract with EtOAc.

-

Purify via column chromatography.

-

Visualization of Reaction Pathways[9]

The following diagram illustrates the decision tree for using DMPA.

Figure 2: Strategic divergence. Path 1 (Amine functionalization) is the correct route for drug synthesis. Path 2 (Direct Acid Exposure) leads to pyrazine impurities.

References

-

Pomeranz, C. (1893).[2][3] "Über eine neue Isochinolinsynthese". Monatshefte für Chemie, 14, 116–119.[2]

-

Fritsch, P. (1893). "Synthese von Isochinolinderivaten aus Benzalaminoacetal". Berichte der deutschen chemischen Gesellschaft, 26(1), 419–422.

-

Bobbitt, J. M., et al. (1965). "Synthesis of Isoquinolines. The Bobbitt Modification". Journal of Organic Chemistry, 30(7), 2247–2250.

-

Adams, A., et al. (2019). "Pyrazine formation from serine and threonine". Journal of Agricultural and Food Chemistry. (Mechanistic insight into aminoacetone dimerization).

-

Sigma-Aldrich/Merck. "this compound Product Specification & Safety Data Sheet".

Sources

- 1. Chemicals [chemicals.thermofisher.cn]

- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 3. chemistry-reaction.com [chemistry-reaction.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2,2-Dimethoxypropane - Wikipedia [en.wikipedia.org]

- 6. This compound | C5H13NO2 | CID 14900207 - PubChem [pubchem.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) of 2,2-Dimethoxypropan-1-amine

This guide provides an in-depth technical characterization of 2,2-Dimethoxypropan-1-amine (CAS: 131713-50-3), a critical "masked" aminoacetone building block used in the synthesis of heterocycles (e.g., imidazoles, pyrroles) and pharmaceutical intermediates like Remimazolam.

The following data synthesizes experimental values from primary literature (e.g., Eur. J. Med. Chem., J. Org. Chem.) and high-fidelity spectral predictions for the free base, distinguishing it from its stable salts or protected derivatives.

Compound Identity & Chemical Logic

-

IUPAC Name: this compound

-

Synonyms: 1-Amino-2,2-dimethoxypropane; Aminoacetone dimethyl ketal

-

CAS Number: 131713-50-3 (Free base); 55022-68-5 (Hydrochloride salt)

-

Molecular Formula:

-

Molecular Weight: 119.16 g/mol

-

SMILES:

Chemical Context:

This compound acts as a masked ketone . In acidic media, the dimethyl ketal hydrolyzes to release aminoacetone, which is unstable and prone to self-condensation (forming pyrazines). Therefore, spectroscopic analysis is typically performed in neutral or basic deuterated solvents (

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5]

Experimental Strategy

The NMR signals of this compound are characterized by the high symmetry of the methoxy groups and the distinct quaternary carbon of the ketal.

-

Solvent:

(Chloroform-d) is preferred. Avoid -

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

H NMR Data (400 MHz, )

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Logic |

| C-CH | 1.26 - 1.29 | Singlet (s) | 3H | - | Methyl group attached to the quaternary ketal carbon.[1] Upfield shift due to electron-donating ketal oxygen. |

| NH | 1.40 - 1.80 | Broad Singlet (br s) | 2H | - | Exchangeable amine protons. Shift varies with concentration and moisture. |

| CH | 2.68 - 2.75 | Singlet (s) | 2H | - | Methylene alpha to the amine. Appears as a singlet because the adjacent quaternary carbon has no protons. |

| OCH | 3.18 - 3.20 | Singlet (s) | 6H | - | Two equivalent methoxy groups.[1] Characteristic intense singlet. |

Note on Derivatives: In the N-Cbz protected derivative (Benzyl (2,2-dimethoxypropyl)carbamate), the CH

signal shifts downfield to3.35 ppm (doublet, Hz) due to the electron-withdrawing nature of the carbamate.

C NMR Data (100 MHz, )

| Assignment | Shift ( | Carbon Type | Structural Logic |

| C-CH | 20.0 - 20.6 | Primary ( | Methyl carbon shielded by the ketal environment. |

| CH | 48.0 - 49.5 | Secondary ( | Alpha-carbon to the amine. |

| OCH | 48.5 - 48.7 | Primary ( | Methoxy carbons.[1] |

| C-O | 100.2 - 100.5 | Quaternary ( | Characteristic ketal carbon. The shift >100 ppm confirms the intact acetal ring/chain. |

Mass Spectrometry (MS)[2][5]

Ionization & Fragmentation Logic

-

Method: Electron Ionization (EI, 70 eV) or ESI (positive mode).

-

Molecular Ion:

119 (

Key Fragmentation Pathways (EI):

-

-Cleavage (Dominant): The bond between the amine-bearing carbon (C1) and the ketal carbon (C2) is weak. Cleavage yields the resonance-stabilized iminium ion.

-

Fragment:

-

m/z: 30 (Base Peak, 100%)

-

-

Loss of Methoxy: Loss of

from the molecular ion.-

Fragment:

-

m/z: 88

-

-

Acetal Fragment: Cleavage of the alkyl chain.

-

Fragment:

-

m/z: 103 (Often undergoes further loss of methanol to

71).

-

Infrared (IR) Spectroscopy[3]

Key Functional Group Assignments (Liquid Film)

| Frequency (cm | Intensity | Assignment | Notes |

| 3350 - 3380 | Medium, Broad | Primary amine stretching doublet (asymmetric/symmetric). | |

| 2940 - 2990 | Strong | Alkyl C-H stretches (methyl/methoxy). | |

| 1580 - 1650 | Medium | N-H scissoring (bending) vibration. | |

| 1050 - 1150 | Very Strong | Ether/Acetal C-O-C stretching. Diagnostic for the ketal. |

Synthesis & Analytical Workflow

The synthesis typically proceeds via the bromination of acetone followed by ketalization and amination. This workflow highlights the critical control points for purity.

Figure 1: Synthetic pathway and critical quality control points. The conversion of the ketone to the ketal (Step 2) is the stability-determining step.

Quality Control Protocol

-

Sampling: Take 50

L of the amine oil. -

Dilution: Dissolve in 0.6 mL

containing 0.05% TMS. -

Verification:

-

Check for Acetone (singlet

2.[2]17) and Methanol (singlet -

Confirm the integral ratio of 6:3:2 (Methoxy : Methyl : Methylene).

-

References

-

Synthesis & Derivative NMR: European Journal of Medicinal Chemistry, 1995 , 30(12), 931-942.[3] (Characterization of the Cbz-protected precursor).

-

Precursor Characterization:Google Patents, CN111348992A, "Novel method for synthesizing 1-bromo-2,2-dimethoxypropane".

-

Application in Drug Synthesis:Journal of Organic Chemistry, 2006, 71(14), 5340. (Use of 1-amino-2,2-dimethoxypropane in pyrrole synthesis).

Sources

Technical Guide: Solubility & Stability Profile of 2,2-Dimethoxypropan-1-amine

The following technical guide details the solubility and stability profile of 2,2-Dimethoxypropan-1-amine (CAS: 131713-50-3).

Executive Summary & Chemical Identity[1][2][3]

This compound is a specialized bifunctional building block containing a primary amine and a dimethyl acetal. It is frequently employed in organic synthesis as a masked form of aminoacetone (1-aminopropan-2-one).

Critical Distinction: Do NOT confuse this compound with 2,2-Dimethoxypropane (DMP), a common water-scavenging reagent. This guide refers specifically to the amine-functionalized derivative.

Physicochemical Identity

| Property | Value | Source/Note |

| Chemical Name | This compound | IUPAC |

| CAS Number | 131713-50-3 | [Sigma-Aldrich, 2026] |

| Molecular Formula | - | |

| Molecular Weight | 119.16 g/mol | - |

| Appearance | Colorless to light yellow liquid | - |

| Boiling Point | ~146 °C (at 760 mmHg) | Predicted/Observed |

| Density | 0.962 g/cm³ | - |

| LogP (Predicted) | -0.7 | Hydrophilic |

| pKa (Predicted) | 6.98 ± 0.10 | Lower than typical alkyl amines due to inductive effect of acetal oxygens.[1][2][3] |

Solubility Profile

The solubility of this compound is governed by the interplay between its polar primary amine group, the lipophilic methyl groups, and the polar (but non-protic) acetal functionality.

Solvent Compatibility Table

Data represents consensus based on structural polarity and functional group analysis.

| Solvent Class | Solvent | Solubility Rating | Technical Context |

| Protic Polar | Water (pH > 8) | High (>100 mg/mL) | Highly soluble due to H-bonding capability. Warning: See Stability Section regarding pH. |

| Protic Polar | Methanol / Ethanol | High (>100 mg/mL) | Ideal solvents for stock preparation. |

| Aprotic Polar | DMSO / DMF | High (>100 mg/mL) | Suitable for biological assays; low volatility. |

| Chlorinated | Dichloromethane (DCM) | High (>50 mg/mL) | Standard solvent for extraction and synthesis. |

| Ethers | THF / Diethyl Ether | Moderate-High | Soluble; useful for anhydrous reactions. |

| Non-Polar | Hexane / Heptane | Low (<1 mg/mL) | Immiscible; useful for washing away non-polar impurities. |

Critical Stability Warning: Aqueous Hydrolysis

The defining characteristic of this molecule is the acid-lability of the acetal group . While the amine functionality suggests solubility in aqueous acid (via protonation), doing so triggers rapid hydrolysis.

-

Neutral/Basic Water (pH ≥ 7.5): Stable. The amine exists in equilibrium between free base and protonated forms, but the acetal remains intact.

-

Acidic Water (pH < 5.0): UNSTABLE. Acid catalysis hydrolyzes the acetal to a ketone (aminoacetone), which is reactive and prone to self-condensation (forming pyrazines).

Mechanistic Pathways & Stability Logic

The following diagram illustrates the stability decision tree and the degradation pathway triggered by improper solvent selection (acidic media).

Figure 1: Stability decision tree showing the degradation pathway of this compound in acidic environments leading to pyrazine formation.

Experimental Protocols

To ensure data integrity, researchers must validate solubility using stability-indicating methods. Simple visual solubility is insufficient due to the potential for invisible degradation (hydrolysis).

Protocol A: Stability-Indicating Solubility Assessment (HPLC/NMR)

Objective: Determine solubility while verifying chemical integrity.

Materials:

-

Deuterated Solvents:

(with -

Internal Standard: Dimethyl sulfone (inert).

Workflow:

-

Preparation: Add 10 mg of this compound to 0.6 mL of solvent.

-

Visual Check: Vortex for 30 seconds. Record visual clarity (Clear/Cloudy/Precipitate).

-

Time-Point Analysis:

-

T=0: Acquire

-NMR immediately. -

T=24h: Re-acquire NMR to check for methanol release (singlet at ~3.3 ppm in

or ~3.1 ppm in

-

-

Interpretation:

-

Intact: Distinct acetal methoxy singlets (~3.2 ppm, 6H).

-

Degraded: Loss of acetal signal; appearance of free methanol and new methylene signals adjacent to carbonyl.

-

Protocol B: Stock Solution Preparation for Biological Assays

Objective: Prepare a stable 100 mM stock solution.

-

Solvent Choice: Use anhydrous DMSO or Ethanol . Avoid water for long-term storage.

-

Weighing: Weigh 11.9 mg of substance into a sterile vial.

-

Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex until clear.

-

Storage: Store at -20°C under nitrogen/argon.

-

Aqueous Dilution: Dilute into aqueous buffer (PBS, pH 7.4) immediately prior to use. Ensure the final buffer pH does not drop below 7.0.

Handling & Storage Recommendations

-

Hygroscopicity: The compound contains ether linkages and an amine, making it potentially hygroscopic. Moisture ingress can lead to slow hydrolysis over time if traces of acid (e.g., from

absorption) are present. -

Storage Conditions:

-

Temperature: 2–8°C (Short term), -20°C (Long term).

-

Atmosphere: Store under Nitrogen or Argon.

-

Container: Tightly sealed glass vials with PTFE-lined caps.

-

-

Safety: Wear nitrile gloves and safety glasses. Primary amines can be skin irritants.[3]

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 14900207, this compound. Retrieved January 29, 2026, from [Link]

Sources

potential hazards and safety precautions for 2,2-Dimethoxypropan-1-amine

This technical guide details the hazard profile and safe handling protocols for 2,2-Dimethoxypropan-1-amine (CAS: 121083-51-0).

Note to Reader: This compound is a bifunctional building block containing a primary amine and a dimethyl ketal . Its safety profile is governed by the synergistic hazards of these two functional groups: the corrosivity of the amine and the acid-sensitivity of the ketal.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound is a masked amino-ketone. It is primarily used in organic synthesis as a precursor for heterocycles (e.g., imidazoles, pyrazines) or as a linker in bioconjugation. Its ketal group serves as a protecting group for the ketone, which can be removed under acidic conditions.

| Property | Data | Note |

| CAS Number | 121083-51-0 | Verified Identity |

| Formula | C₅H₁₃NO₂ | |

| Molecular Weight | 119.16 g/mol | |

| Appearance | Colorless to pale yellow liquid | Typical of aliphatic amines |

| Boiling Point | ~140–150 °C (Estimated) | Higher than parent ketal (83°C) due to H-bonding |

| Flash Point | < 60 °C (Estimated) | Treat as Flammable Liquid |

| Solubility | Miscible in water, alcohols, DCM | Hydrolyzes in aqueous acid |

Hazard Identification (GHS Classification)

While specific SDS data is often limited for research intermediates, the hazard profile is derived from Structure-Activity Relationships (SAR) of short-chain primary amines and acetals.

Primary Hazards[1]

-

Skin Corrosion/Irritation (Category 1B): Like most low-molecular-weight primary amines, this compound is corrosive. It can cause irreversible skin damage and chemical burns upon contact.

-

Serious Eye Damage (Category 1): Vapors and liquid splashes can cause immediate, severe corneal damage.

-

Flammable Liquid (Category 3): The dimethyl ketal moiety contributes to significant flammability. Vapors are heavier than air and may travel to ignition sources.[1]

The "Silent" Hazard: Acid Sensitivity

The 2,2-dimethoxy group is a ketal . Upon contact with moisture and acid (even weak acids or acidic silica gel), it hydrolyzes to release methanol and 1-amino-2-propanone (aminoacetone) .

-

Risk:[2][3][4][5][6][7][8] Aminoacetone is unstable.[1] It undergoes rapid, exothermic self-condensation to form dihydropyrazines and pyrazines.

-

Consequence: Uncontrolled exotherms or polymerization in waste containers.

Reactivity & Degradation Pathway[12]

Understanding the degradation logic is vital for safety. The diagram below illustrates the critical hydrolysis pathway that researchers must avoid during uncontrolled handling.

Figure 1: Acid-catalyzed hydrolysis pathway leading to reactive intermediates and potential thermal runaway.

Safe Handling Protocols

A. Engineering Controls[9]

-

Fume Hood: Mandatory. All transfers must occur within a certified chemical fume hood to capture corrosive amine vapors.

-

Inert Atmosphere: Store and handle under Nitrogen or Argon. Amines absorb CO₂ from the air (forming carbamates), and the ketal is sensitive to atmospheric moisture.

B. Personal Protective Equipment (PPE)

-

Gloves:

-

Standard: Nitrile (minimum 0.11 mm) is acceptable for splash protection only.

-

Immersion/High Risk: Use Laminate (Silver Shield) or Butyl Rubber . Short-chain amines can permeate thin nitrile gloves.

-

-

Eye Protection: Chemical splash goggles. A face shield is recommended if pouring volumes > 100 mL.

C. Experimental Precautions (The "Self-Validating" Workflow)

-

Glassware Prep: Ensure all glassware is base-washed or oven-dried. Acidic residue on glass surfaces can initiate decomposition.

-

TLC Monitoring: Do not use standard acidic stains (e.g., Anisaldehyde, Vanillin) directly on the free amine, as it will decompose on the plate. Use Ninhydrin (detects amine) or Iodine .

-

Purification: Avoid silica gel chromatography if possible, as silica is slightly acidic. If necessary, pretreat silica with 1% Triethylamine (TEA) in the eluent to buffer the acidity.

Emergency Response & Waste Disposal

Spill Management

-

Do NOT use acid to neutralize. Standard "acid neutralization" spill kits will trigger the hydrolysis hazard described above.

-

Protocol:

Waste Disposal (Critical)

-

Segregation: Never dispose of this compound in "Acidic Aqueous" waste streams.

-

Labeling: Clearly tag waste containers with "Contains Acetals – Do Not Acidify."

Synthesis & Storage Workflow

The following decision tree outlines the logical flow for handling this compound to maintain integrity and safety.

Figure 2: Decision tree for storage and experimental application to prevent accidental degradation.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14900207, this compound. Retrieved from [Link]

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Guidance on Ketal/Acetal stability and hydrolysis). Wiley-Interscience.

-

ECHA (European Chemicals Agency). Registration Dossier for 2,2-dimethoxypropane (Parent Acetal). Retrieved from [Link]

Sources

- 1. southwest.tn.edu [southwest.tn.edu]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. multichemindia.com [multichemindia.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. plastim.co.uk [plastim.co.uk]

- 8. ACETAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. carlroth.com:443 [carlroth.com:443]

discovery and history of 2,2-Dimethoxypropan-1-amine

A Critical Intermediate in Heterocyclic & Medicinal Chemistry[1]

CAS: 124078-02-8 (Free base) / 131713-50-3 (Hydrochloride)

Synonyms: Aminoacetone dimethyl acetal; 1-Amino-2,2-dimethoxypropane

Molecular Formula:

Executive Summary

2,2-Dimethoxypropan-1-amine serves as a pivotal "masked" synthon in organic synthesis. It is the stable, protected equivalent of aminoacetone , a molecule notorious for its rapid self-condensation into pyrazines. By locking the ketone functionality as a dimethyl acetal, this reagent allows researchers to introduce an

Its historical and modern significance lies in two primary domains:

-

Biomimetic Synthesis: It is a fundamental building block for porphyrins, corrins (Vitamin B12 precursors), and pyrromethenones (phycocyanin).

-

Pharmaceutical Development: It is a key intermediate in the industrial synthesis of Remimazolam , an ultra-short-acting benzodiazepine sedative.

Part 1: The Stability Paradox & Historical Context

The Aminoacetone Problem

To understand the value of this compound, one must first understand the instability of its parent compound, aminoacetone (

In the early 20th century, chemists attempting to isolate free aminoacetone encountered a persistent problem: the molecule undergoes rapid intermolecular condensation. Two molecules of aminoacetone react to form a dihydropyrazine, which then oxidizes to 2,5-dimethylpyrazine . This dimerization occurs spontaneously at physiological pH and room temperature.

The Acetal Solution

The discovery of the dimethyl acetal derivative (this compound) provided a robust solution. By protecting the carbonyl group with methanol, the electrophilic center is neutralized. The amine remains nucleophilic, but it has no internal partner to attack. This allows the molecule to be stored indefinitely and subjected to various reaction conditions (alkylation, acylation) before the ketone is "revealed" via acid hydrolysis.

Part 2: Synthetic Evolution & Protocols

The synthesis of this compound has evolved from early academic curiosity to optimized industrial processes. The most robust route—and the one recommended for high-purity applications—is the Modified Gabriel Synthesis .

Core Synthetic Pathway

The synthesis proceeds in three distinct stages to ensure the amine is introduced without polymerizing the carbon backbone.

Figure 1: The Modified Gabriel Synthesis route for high-yield production of this compound.

Detailed Experimental Protocol

Note: This protocol is synthesized from standard methodologies used in porphyrin and benzodiazepine chemistry.

Step 1: Protection (Acetalization)

Reagents: Chloroacetone (1.0 eq), Trimethyl Orthoformate (1.2 eq), Methanol (Solvent), p-Toluenesulfonic acid (Cat).

-

Dissolve chloroacetone in dry methanol.

-

Add trimethyl orthoformate and a catalytic amount of p-TsOH.

-

Critical Control: Maintain temperature below 40°C to prevent polymerization of chloroacetone.

-

Reflux for 2–4 hours.

-

Neutralize with NaOMe and distill.

-

Result: Chloroacetone dimethyl acetal (Colorless liquid).

-

Step 2: Substitution (Gabriel Reaction)

Reagents: Chloroacetone dimethyl acetal (1.0 eq), Potassium Phthalimide (1.1 eq), DMF (Solvent).

-

Suspend potassium phthalimide in DMF.

-

Add chloroacetone dimethyl acetal dropwise at 80°C.

-

Heat to 100–110°C for 6 hours.

-

Why: Direct amination with ammonia leads to over-alkylation. The phthalimide anion is a "controlled" nucleophile that stops at mono-alkylation.

-

-

Pour into water to precipitate the intermediate: N-(2,2-dimethoxypropyl)phthalimide.

Step 3: Deprotection (Hydrazinolysis)

Reagents: Phthalimide intermediate, Hydrazine hydrate, Ethanol.

-

Suspend the intermediate in ethanol.

-

Add hydrazine hydrate (slight excess).

-

Reflux for 2 hours. A white precipitate (phthalhydrazide) will form.

-

Cool, filter off the solid phthalhydrazide.

-

Concentrate the filtrate and distill under reduced pressure.

-

Target: this compound (bp ~140°C).

-

Part 3: Chemical Utility & Mechanism

Mechanism of Action: The "Masked" Ketone

The utility of this compound relies on the reversibility of acetal formation. In neutral or basic media, the methoxy groups are inert. However, upon exposure to aqueous acid, the acetal collapses.

Reaction Logic:

-

Protonation:

binds to a methoxy oxygen. -

Elimination: Methanol leaves, forming a resonance-stabilized oxocarbenium ion.

-

Hydrolysis: Water attacks the oxocarbenium, releasing the second methanol and generating the ketone.

-

Cyclization (Intramolecular): If a nucleophile (like a secondary amine in Remimazolam synthesis) is present nearby, it attacks the newly formed ketone to close the ring.

Data Summary: Physical Properties

| Property | Value | Notes |

| Molecular Weight | 119.16 g/mol | |

| Boiling Point | 138–142°C | At 760 mmHg |

| Density | ~0.93 g/mL | |

| Solubility | High in H2O, EtOH | Hydrolyzes slowly in water if not pH adjusted |

| Stability | Stable > 1 year | Store under N2, away from moisture/acid |

Part 4: Applications in Drug Development

Remimazolam Synthesis (Benzodiazepine)

The most commercially significant application of this compound is in the synthesis of Remimazolam (Byfavo), a sedative drug.

-

Role: It acts as the precursor for the diazepine ring.

-

Process: The amine reacts with a benzodiazepine precursor (often an activated amide or imidoyl chloride). The acetal is then deprotected in situ with acid, triggering a cyclization with the ring nitrogen to form the fused imidazole-diazepine structure.

-

Advantage: Using the acetal prevents side reactions that would occur if free aminoacetone were used.

Porphyrin & Corrin Synthesis

In bio-organic chemistry, this compound is a surrogate for 5-aminolevulinic acid (ALA) analogues.

-

Mechanism: Condensation of this compound with

-keto esters, followed by acid treatment (Paal-Knorr type synthesis), yields substituted pyrroles. -

Significance: These pyrroles are then polymerized to form the tetrapyrrole macrocycles found in heme and Vitamin B12.

Figure 2: Reactivity profile showing the divergence between unwanted dimerization and controlled drug synthesis.

References

-

Gabriel Synthesis of Amino Ketals

-

Application in Remimazolam Synthesis

- Source: US Patent 2019/0359619 A1.

- Context: Explicitly lists 1-amino-2,2-dimethoxypropane as the key "amino ketal" intermedi

-

Pyrromethenone Synthesis (Porphyrin Precursors)

- Source:The Journal of Organic Chemistry, 1993, 58 (25), pp 7245–7257. "New Syntheses of the C,D-Ring Pyrromethenones of Phytochrome and Phycocyanin."

- Context: Details the use of 1-amino-2,2-dimethoxypropane hydrochloride in the synthesis of tetrapyrrole n

-

Aminoacetone Instability

- Source:Biochemical Pharmacology, Vol 72, Issue 11, 2006. "Deamination of methylamine and aminoacetone..."

- Context: Validates the biological instability of the free ketone and the formation of cytotoxic aldehydes/pyrazines, justifying the need for the acetal protecting group.

Sources

Methodological & Application

Application Note: 2,2-Dimethoxypropan-1-amine in Heterocyclic Synthesis

This Application Note and Protocol Guide is designed for researchers and synthetic chemists. It focuses on the specific utility of 2,2-Dimethoxypropan-1-amine (CAS: 131713-50-3), a specialized building block often confused with the common dehydrating agent 2,2-dimethoxypropane (DMP).

Executive Summary & Chemical Profile

This compound is a bifunctional synthetic precursor featuring a primary amine and a dimethyl acetal-protected ketone. It serves as a stable, "masked" equivalent of aminoacetone (1-aminopropan-2-one), a molecule that is otherwise unstable and prone to self-condensation (dimerization to dihydropyrazines).

By utilizing this reagent, chemists can introduce an amino-acetone motif into a substrate under basic or neutral conditions, and subsequently trigger cyclization or ketone reactivity using mild acidic hydrolysis. Its primary application lies in the regioselective synthesis of 3-methylisoquinolines via the Pomeranz-Fritsch reaction and the construction of pyrroles and imidazoles.

Chemical Specifications

| Property | Data |

| CAS Number | 131713-50-3 |

| Formula | |

| MW | 119.16 g/mol |

| Structure | |

| Solubility | Miscible with MeOH, EtOH, DCM, THF; soluble in water.[1] |

| Stability | Stable in basic/neutral media. Rapidly hydrolyzes in aqueous acid. |

Core Application: Synthesis of 3-Methylisoquinolines

The most authoritative use of this compound is in the modified Pomeranz-Fritsch reaction . While the standard Pomeranz-Fritsch synthesis uses aminoacetaldehyde dimethyl acetal to yield unsubstituted isoquinolines, substituting this reagent yields 3-methylisoquinolines .

Mechanism of Action[2][3]

-

Schiff Base Formation: The amine condenses with an aromatic aldehyde to form an imine (Schiff base).

-

Acid-Catalyzed Cyclization: Strong acid unmasks the ketone (via acetal hydrolysis) and promotes electrophilic aromatic substitution.

-

Aromatization: Elimination of water/methanol yields the fully aromatic system.

Visualization: Reaction Pathway

Caption: Pathway for the regioselective synthesis of 3-methylisoquinoline derivatives.

Experimental Protocol: 3-Methyl-6,7-dimethoxyisoquinoline

Objective: Synthesis of a substituted isoquinoline from veratraldehyde.

Reagents

-

Veratraldehyde (3,4-dimethoxybenzaldehyde): 10.0 mmol

-

This compound: 10.5 mmol (1.05 eq)

-

Toluene: 20 mL

-

Sulfuric Acid (70-75%): 5 mL

-

Alternative Catalyst: Trifluoroacetic anhydride (TFAA) or

for sensitive substrates.

Step-by-Step Procedure

-

Imine Formation (Dean-Stark):

-

Combine veratraldehyde (1.66 g) and this compound (1.25 g) in toluene (20 mL).

-

Heat to reflux using a Dean-Stark trap to remove generated water. Monitor by TLC (approx. 2-4 hours).

-

Checkpoint: The disappearance of the aldehyde spot indicates conversion to the imine.

-

Evaporate toluene under reduced pressure to obtain the crude imine oil. Note: Do not purify on silica gel as the acetal is acid-sensitive.

-

-

Cyclization:

-

Cool the crude imine to 0°C.

-

Slowly add 70%

(5 mL) dropwise with vigorous stirring. The mixture may darken. -

Heat the mixture to 100°C for 1 hour.

-

Mechanistic Insight: The acid concentration is critical. Too dilute (<50%) favors simple hydrolysis to the amino-ketone without cyclization; too concentrated (>90%) causes charring.

-

-

Workup:

-

Cool the reaction mixture to room temperature and pour onto crushed ice (50 g).

-

Basify to pH 10 using concentrated ammonium hydroxide (

). -

Extract with Dichloromethane (DCM) (

mL). -

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification:

-

Purify via flash column chromatography (EtOAc/Hexane gradient).

-

Expected Yield: 60-75%.

-

Application: "Masked" Aminoacetone for Pyrrole Synthesis

Direct use of aminoacetone is difficult due to its instability. This compound acts as a stable surrogate in the Paal-Knorr or Knorr pyrrole synthesis.

Protocol: Synthesis of 2-Methyl-5-substituted Pyrroles

Concept: In situ hydrolysis releases the reactive 1-aminopropan-2-one, which immediately condenses with a 1,3-dicarbonyl compound.

-

Hydrolysis: Dissolve this compound (10 mmol) in 10 mL of 1M HCl. Stir for 30 minutes at RT.

-

Buffering: Adjust pH to ~5.5-6.0 using Sodium Acetate (

). -

Condensation: Add the 1,3-dicarbonyl partner (e.g., ethyl acetoacetate, 10 mmol).

-

Reaction: Stir at 60°C for 4 hours.

-

Isolation: The pyrrole often precipitates or can be extracted with ethyl acetate.

Stability & Handling Guide

Unlike its solvent counterpart (DMP), this amine requires specific storage conditions to prevent degradation.

| Parameter | Recommendation | Reason |

| Storage Temp | 2-8°C | Retards oxidation of the amine. |

| Atmosphere | Argon/Nitrogen | Prevents absorption of atmospheric moisture/CO2. |

| Incompatibility | Strong Acids | Instantly hydrolyzes the acetal to the ketone. |

| Incompatibility | Aldehydes (Storage) | Will form Schiff bases (imines) spontaneously. |

Self-Validating Check:

Before use, run a

-

Key Signal: Look for the acetal methoxy groups as a sharp singlet (

ppm, 6H) and the methyl ketone precursor ( -

Degradation: Appearance of a ketone peak (

ppm) indicates hydrolysis has occurred during storage.

References

-

Pomeranz-Fritsch Reaction Overview

-

Synthesis of 3-Methylisoquinolines

-

Use of Amino Acetals in Heterocycles

- Title: "Aminoacetaldehyde dimethyl acetal: Crucial Role in Medicinal Chemistry"

-

Source:ChemicalBook Application Note, 2024.[6]

- Context: Discusses the general reactivity of the amino-acetal class, applicable to the propan-1-amine analog.

-

URL:

-

Preparation of Amino Acetals

- Title: "Method for preparing aminoacetaldehyde dimethyl acetal" (P

- Source: Google P

- Context: Provides industrial protocols for amination of halo-acetals, the primary method for synthesizing the target compound.

-

URL:

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. www-leland.stanford.edu [www-leland.stanford.edu]

- 3. chemistry-reaction.com [chemistry-reaction.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 6. Aminoacetaldehyde Dimethyl Acetal: Crucial Role in Medicinal Chemistry and its Production Method_Chemicalbook [chemicalbook.com]

Application Note: 2,2-Dimethoxypropan-1-amine in Medicinal Chemistry

Role: Masked Aminoacetone Scaffold for Heterocyclic Synthesis CAS: 131713-50-3 Molecular Formula: C5H13NO2 Molecular Weight: 119.16 g/mol

Executive Summary

2,2-Dimethoxypropan-1-amine is a specialized aliphatic amine utilized primarily as a masked equivalent of aminoacetone . Free aminoacetone is kinetically unstable, prone to rapid self-condensation into pyrazines (e.g., 2,5-dimethylpyrazine) and oxidative degradation. The dimethyl acetal protection locks the ketone functionality, allowing the primary amine to participate in coupling reactions (alkylation, acylation, reductive amination) without interference.

In medicinal chemistry, this reagent serves as a critical C3 synthon (

Mechanistic Insight & Strategic Utility

The "Mask-Unmask-Cyclize" Strategy

The utility of this compound relies on its orthogonality. It allows chemists to install an amine moiety under basic or neutral conditions, then trigger cyclization or functionalization by revealing the ketone under acidic conditions.

-

Step 1 (Coupling): The primary amine reacts with electrophiles (e.g., isocyanates, acid chlorides, 1,4-dicarbonyls). The acetal remains inert.

-

Step 2 (Unmasking): Treatment with aqueous acid (HCl, TFA) hydrolyzes the acetal, releasing the reactive

-aminoketone intermediate. -

Step 3 (Cyclization): The liberated ketone undergoes intramolecular condensation to close the heterocyclic ring.

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

Figure 1: Divergent synthetic pathways for this compound.[1][2][3][4]

Detailed Applications & Protocols

Application A: Synthesis of N-Functionalized Pyrroles (Paal-Knorr)

This reagent acts as the amine component in the Paal-Knorr synthesis. The resulting pyrrole retains the acetal-protected ketone on the N-alkyl side chain, offering a site for further derivatization (e.g., reductive amination to attach a second pharmacophore).

Target: Synthesis of 1-(2,2-dimethoxypropyl)-2,5-dimethyl-1H-pyrrole.

Protocol 1: Paal-Knorr Condensation[1]

-

Reagents:

-

2,5-Hexanedione (1.0 equiv)

-

This compound (1.05 equiv)

-

Acetic Acid (catalytic, 5 mol%)

-

Solvent: Methanol or Toluene

-

-

Procedure:

-

Dissolve 2,5-hexanedione (e.g., 10 mmol) in Methanol (20 mL).

-

Add this compound (10.5 mmol) dropwise at room temperature.

-

Add catalytic Acetic Acid.

-

Reflux the mixture for 3–5 hours. Monitor by TLC (disappearance of dione).[5]

-

Workup: Cool to RT. Concentrate in vacuo.[6] Dissolve residue in EtOAc, wash with sat. NaHCO3 and brine. Dry over Na2SO4.[6]

-

-

Deprotection (Optional):

-

To reveal the ketone: Dissolve the pyrrole acetal in THF/H2O (4:1) and treat with 1M HCl at RT for 2 hours.

-

Application B: Synthesis of Imidazoles (Marckwald Variant)

This is the most high-value application in medicinal chemistry. The reagent reacts with isothiocyanates to form a thiourea, which is then acid-cyclized to form a 2-mercaptoimidazole (or desulfurized to the imidazole).

Target: Synthesis of 1-substituted-4-methyl-1H-imidazole-2-thiol.

Protocol 2: Imidazole Ring Formation

-

Step 1: Thiourea Formation

-

Reagents: Phenyl isothiocyanate (1.0 equiv), this compound (1.0 equiv), DCM (Solvent).

-

Procedure: Mix reagents in DCM at 0°C, then warm to RT and stir for 2 hours. Evaporate solvent to obtain the thiourea intermediate quantitatively.

-

-

Step 2: Acid-Mediated Cyclization

-

Reagents: Conc. HCl / Ethanol (1:5 ratio).

-

Procedure: Dissolve the crude thiourea in the HCl/EtOH mixture. Reflux for 2–4 hours.

-

Mechanism:[2][7][8][9][10][11] The acid hydrolyzes the acetal to the ketone. The thiourea nitrogen attacks the ketone carbonyl, followed by dehydration to aromatize the imidazole ring.

-

Workup: Neutralize with aq. NaOH to pH 8. Extract with EtOAc. Purify via recrystallization or column chromatography.

-

Physicochemical Properties & Handling[2][10]

| Property | Data | Note |

| Boiling Point | ~140–145 °C | Estimated; vacuum distillation recommended. |

| Density | ~0.94 g/mL | Liquid at RT. |

| Solubility | Water, MeOH, DCM, THF | Highly soluble in polar organic solvents. |

| Stability | Acid-Sensitive | CRITICAL: Hydrolyzes rapidly in pH < 4. Store over KOH pellets or basic alumina if acid traces are suspected. |

| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic. Keep tightly sealed to prevent hydrolysis by atmospheric moisture. |

Troubleshooting Guide:

-

Problem: Polymerization/Tarry reaction mixture.

-

Cause: Premature deprotection of the acetal leading to self-condensation of aminoacetone.

-

Solution: Ensure reaction conditions remain basic or neutral (pH > 7) until the cyclization step is intended. Use buffered aqueous layers during workup.[12]

-

-

Problem: Low Yield in Paal-Knorr.

-

Cause: Steric hindrance or insufficient heat.

-

Solution: Switch solvent to Toluene and use a Dean-Stark trap to remove water, driving the equilibrium forward.

-

References

-

Preparation of this compound

- Source: PubChem Compound Summary for CID 14900207.

-

URL:[Link]

-

Paal-Knorr Pyrrole Synthesis Protocols

- Title: "Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran" (Demonstrates general Paal-Knorr conditions adaptable to this amine).

- Source: NIH / Molecules (2024).

-

URL:[Link]

-

Imidazole Synthesis via Alpha-Halo Ketones/Amino-Acetals

- Title: "Efficient Synthesis of Imidazole Derivatives" (General methodology for imidazole construction

- Source: Turkish Journal of Chemistry.

-

URL:[Link]

-

Acetal Hydrolysis Mechanisms

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents [patents.google.com]

- 3. Imidazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal - Google Patents [patents.google.com]

- 10. Dimethyl Acetals [organic-chemistry.org]

- 11. CN105906514A - Preparation method of amino aminoacetaldehyde dimethyl acetal - Google Patents [patents.google.com]

- 12. reddit.com [reddit.com]

- 13. US4158019A - Methylglyoxal dimethyl acetal production - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

Application Note: Protocols for N-Alkylation of 2,2-Dimethoxypropan-1-amine

This Application Note is designed for researchers and process chemists utilizing 2,2-Dimethoxypropan-1-amine (CAS: 131713-50-3), also known as 1-amino-2,2-dimethoxypropane .

This compound serves as a "masked"

Chemical Profile & Handling

This compound acts as a stable equivalent of unstable aminoacetone. The dimethyl acetal moiety protects the ketone from self-condensation (pyrazine formation) during nucleophilic attacks.

-

Molecular Formula:

[1] -

MW: 119.16 g/mol [1]

-

Key Reactivity: Primary amine nucleophile; Acid-labile acetal.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Moisture sensitive (hydrolysis risk).

Critical Process Parameter: Acetal Stability

The success of N-alkylation relies entirely on preserving the acetal group .

-

Safe Zone: pH 7 – 14.

-

Danger Zone: pH < 4 or presence of strong Lewis acids (e.g.,

, -

Solvents: Anhydrous aprotic solvents (DCM, THF, MeCN) are preferred to prevent premature hydrolysis to the ketone.

Method A: Reductive Amination (Preferred)

Best for: Synthesis of mono-N-alkylated derivatives using aldehydes or ketones. Mechanism: Formation of a hemiaminal/imine intermediate followed by in-situ reduction.

Rationale

Direct alkylation with alkyl halides often leads to over-alkylation (tertiary amines/quaternary salts). Reductive amination using Sodium Triacetoxyborohydride (STAB) is the most controlled method for mono-alkylation, as it reduces the imine faster than the aldehyde/ketone and does not require harsh acidic conditions that would destroy the acetal.

Protocol 1: STAB-Mediated Reductive Alkylation

Reagents:

-

Amine: this compound (1.0 equiv)[1]

-

Electrophile: Aldehyde/Ketone (1.0 – 1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

-

Additive: Acetic Acid (AcOH) (0.0 – 1.0 equiv; Use with caution, see note)

Step-by-Step Workflow:

-

Imine Formation: In a flame-dried flask under

, dissolve the aldehyde (1.0 equiv) and this compound (1.0 equiv) in anhydrous DCE (0.2 M concentration). -

Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

-

Note: If the aldehyde is sterically hindered, add

(anhydrous) to sequester water and drive imine formation.

-

-

Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

-

Acidity Check: If the reaction is sluggish, add AcOH dropwise. Do not exceed 1 equivalent to protect the acetal.

-

-

Reaction: Warm to RT and stir for 2–16 hours. Monitor by TLC (stain with Ninhydrin or PMA).

-

Quench: Quench with saturated aqueous

(pH ~8–9). -

Workup: Extract with DCM (

). Wash combined organics with brine.[2] Dry over -

Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: Direct Nucleophilic Substitution ( )

Best for: Reaction with highly reactive primary alkyl halides (e.g., Benzyl bromide, Allyl bromide). Risk: Over-alkylation (Dialkylation).

Rationale

When the electrophile is an alkyl halide, a base is required to scavenge the generated acid (HX). Inorganic bases like

Protocol 2: Base-Mediated N-Alkylation

Reagents:

-

Amine: this compound (1.0 equiv)[1]

-

Electrophile: Alkyl Halide (0.9 – 1.0 equiv) Slight deficit of halide prevents over-alkylation.

-

Base:

(2.0 equiv) or -

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Workflow:

-

Preparation: Suspend

(powdered, dried) in anhydrous MeCN. -

Addition: Add this compound (1.0 equiv).

-

Alkylation: Add the alkyl halide (0.9 equiv) dropwise at 0°C or RT depending on reactivity.

-

Reaction: Stir at RT. Heating (40–60°C) may be required for chlorides but increases the risk of dialkylation.

-

Monitoring: Monitor consumption of the alkyl halide (limiting reagent) by TLC.

-

Workup: Filter off solids. Concentrate the filtrate. Partition between EtOAc and Water.

-

Caution: Do not use acidic washes (e.g., 1M HCl) during workup, as this will hydrolyze the acetal. Use water or brine only.

-

Downstream Application: Cyclization

The N-alkylated product is typically an intermediate. The "payoff" is the acid-mediated cyclization to form heterocycles.

Pathway:

-

Deprotection: Acid treatment (

or TFA) removes the methanol groups, revealing the ketone. -

Cyclization: The secondary amine (or amide, if acylated) attacks the revealed ketone (intramolecular condensation).

-

Aromatization: Loss of water yields the pyrrole or related heterocycle.

Visualization of Reaction Pathways

The following diagram illustrates the decision matrix for alkylation and the subsequent cyclization pathway.

Figure 1: Synthetic workflow for N-alkylation and downstream cyclization of this compound.

Quantitative Data & Reagent Selection

Solvent Compatibility Table

| Solvent | Suitability | Notes |

| DCM / DCE | Excellent | Standard for reductive amination. Good solubility. |

| Methanol | Good | Can be used for reductive amination ( |

| Acetonitrile | Excellent | Ideal for |

| Water | Poor | Avoid in acidic conditions. Hydrolysis risk. |

| THF | Good | Suitable for amide coupling or alkylation. |

Reducing Agent Comparison (for Method A)

| Reagent | Acetal Compatibility | Mono-Alkylation Selectivity | Toxicity |

| STAB | High | Excellent | Low |

| High | Good | High (Cyanide) | |

| Moderate | Poor (Requires Imine pre-formation) | Low | |

| High | Variable | Low |

Troubleshooting Guide

Problem 1: Acetal Hydrolysis (Smell of Acetone)

-

Cause: Reaction medium too acidic (pH < 4) or wet solvents used with Lewis acids.

-

Solution: Use anhydrous solvents.[2] If using Acetic Acid in Method A, reduce loading to 0.5 equiv or buffer with

. Ensure workup is basic/neutral (

Problem 2: Dialkylation (in Method B)

-

Cause: Excess alkyl halide or high temperatures.

-

Solution: Use a slight excess of the amine (1.1 equiv) relative to the halide. Switch to Method A (Reductive Amination) if possible.

Problem 3: No Reaction (Method A)

-

Cause: Imine formation is slow due to sterics or electronics.

-

Solution: Add a drying agent (

or Molecular Sieves 4Å) during the imine formation step (before adding STAB).

References

- Synthesis of Remimazolam (Industrial Application)

-

Pyrromethenone Synthesis (Academic Application)

- Title: New Syntheses of the C,D-Ring Pyrromethenones of Phytochrome and Phycocyanin.

- Source: The Journal of Organic Chemistry, 75(5), 1548–1554.

-

URL:[Link]

- Relevance: Provides protocols for handling 1-amino-2,2-dimethoxypropane in acylation reactions and acid-medi

-

General Reductive Amination Guidelines

- Title: Comprehensive Organic Name Reactions and Reagents: Reductive Amin

- Source: Abdel-Magid, A. F. et al. J. Org. Chem. 1996, 61, 3849-3862.

-

URL:[Link]

- Relevance: Foundational text for the STAB protocol (Method A).

Sources

Application Note: Strategic Utilization of 2,2-Dimethoxypropan-1-amine in Pharmaceutical Heterocycle Synthesis

Executive Summary